FAM hydrazide 6-isomer
CAS No.: 2183440-65-3
Cat. No.: VC0527739
Molecular Formula: C21H14N2O6
Molecular Weight: 390.35
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2183440-65-3 |
---|---|
Molecular Formula | C21H14N2O6 |
Molecular Weight | 390.35 |
IUPAC Name | 4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Standard InChI | InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) |
Standard InChI Key | IEXMMCATQIRAQZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
FAM hydrazide 6-isomer is a hydrazide derivative of fluorescein (FAM), which belongs to the xanthene dye family. Fluorescein serves as the parent compound of an extensive dye series known for its bright fluorescence and compatibility with various detection instruments . The "6-isomer" designation specifically indicates the position of the hydrazide group on the fluorescein structure, distinguishing it from the alternative 5-isomer variant .
The compound exists in two primary forms: the free base (CAS# 151890-73-2) and the more commonly utilized hydrochloride salt (CAS# 2183440-65-3) . The hydrochloride salt provides enhanced stability for laboratory applications and improved handling characteristics .
Structural Characteristics
FAM hydrazide 6-isomer features a complex molecular architecture consisting of a fluorescein core with a hydrazide functional group strategically positioned at the 6-position. Its structure includes a xanthene backbone with hydroxyl groups at the 3' and 6' positions, and a spiro-linked isobenzofuran moiety bearing the reactive hydrazide group .
Table 1: Structural Identifiers of FAM Hydrazide 6-Isomer
Parameter | Value |
---|---|
CAS Number (hydrochloride) | 2183440-65-3 |
CAS Number (free base) | 151890-73-2 |
Molecular Formula (hydrochloride) | C₂₁H₁₅ClN₂O₆ |
Molecular Formula (free base) | C₂₁H₁₄N₂O₆ |
Molecular Weight (hydrochloride) | 426.81 g/mol |
Molecular Weight (free base) | 390.3 g/mol |
IUPAC Name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo-, hydrazide, hydrochloride |
Alternative Name | 4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI Key (free base) | IEXMMCATQIRAQZ-UHFFFAOYSA-N |
The molecular structure contains multiple functional groups that contribute to its chemical behavior, including the reactive hydrazide moiety, hydroxyl groups that influence its spectral properties, and the extended conjugated π-system responsible for its fluorescence characteristics .
Physical and Chemical Properties
FAM hydrazide 6-isomer exhibits distinct physical and chemical properties that make it particularly valuable as a research reagent. Understanding these properties is essential for researchers seeking to optimize labeling protocols and fluorescence detection strategies.
Physical Properties
The compound appears as a yellow to orange solid at room temperature with specific solubility characteristics that influence its laboratory handling . Its physical attributes contribute to its utility in various research applications and inform proper storage and usage protocols.
Table 2: Physical Properties of FAM Hydrazide 6-Isomer
Property | Value |
---|---|
Appearance | Yellow/orange solid |
Solubility | Good in DMF, DMSO, alcohols |
LogP | -1.3 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 3 |
Quality Control Standards | NMR ¹H, HPLC-MS (95%) |
The compound's solubility profile facilitates its use in various laboratory applications, particularly in organic solvent-based reaction systems. The moderate LogP value suggests a balance between hydrophilicity and hydrophobicity, which is advantageous for certain biological applications .
Spectral Properties
The spectroscopic characteristics of FAM hydrazide 6-isomer are perhaps its most valuable features for research applications. Its optimized excitation and emission profile makes it compatible with standard fluorescence instrumentation using the 488 nm excitation channel .
Table 3: Spectral Properties of FAM Hydrazide 6-Isomer
Property | Value |
---|---|
Excitation/Absorption Maximum | 492 nm |
Emission Maximum | 522 nm |
Fluorescence Quantum Yield | 0.93 |
Molar Extinction Coefficient (ε) | 74,000 L⋅mol⁻¹⋅cm⁻¹ |
CF 260 | 0.22 |
CF 280 | 0.17 |
Reaction Mechanisms and Labeling Chemistry
The primary utility of FAM hydrazide 6-isomer stems from its reactive hydrazide group, which undergoes specific chemical transformations with carbonyl-containing compounds. This reactivity forms the basis for its widespread application in biomolecule labeling.
Hydrazone Formation Mechanism
The hydrazide functional group reacts spontaneously with aldehyde and ketone moieties at neutral pH to form hydrazones, which are highly stable covalent linkages . This reaction proceeds through a nucleophilic addition mechanism where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone bond.
The reaction can be represented as:
R₁-C(=O)-R₂ + H₂N-NH-C(=O)-FAM → R₁-C(=N-NH-C(=O)-FAM)-R₂ + H₂O
This chemistry is particularly valuable because it proceeds efficiently under mild conditions compatible with biological systems, typically requiring no catalysts or extreme conditions that might damage sensitive biomolecules .
Labeling of Oxidized Carbohydrates
One of the most significant applications of FAM hydrazide 6-isomer is the labeling of carbohydrates following oxidative modification. Compounds containing 1,2-diol functionalities, such as sugars, can be oxidized with sodium periodate to generate reactive carbonyl groups that subsequently react with the hydrazide moiety .
The process follows a two-step protocol:
-
Oxidation: R-CHOH-CHOH-R' + NaIO₄ → R-CHO + O=CH-R' + NaIO₃ + H₂O
-
Labeling: R-CHO + H₂N-NH-C(=O)-FAM → R-CH=N-NH-C(=O)-FAM + H₂O
This approach enables the fluorescent tagging of glycoproteins (including antibodies) and polysaccharides, providing a valuable tool for glycobiology research and the analysis of carbohydrate-containing biomolecules .
Research Applications
FAM hydrazide 6-isomer has found utility across numerous research domains where fluorescent labeling of carbonyl-containing compounds is required. Its applications span from fundamental biochemistry to advanced analytical techniques.
Glycoprotein Analysis
The compound has proven particularly valuable for studying glycoproteins, where it enables the visualization and quantification of carbohydrate modifications. After periodate oxidation of glycan structures, FAM hydrazide 6-isomer allows for sensitive detection of glycosylation patterns, which is critical for understanding protein function and disease mechanisms .
This application extends to the analysis of antibodies, which are heavily glycosylated proteins whose functions can be modulated by their glycan structures. FAM labeling facilitates the characterization of these important post-translational modifications.
Small Molecule Carbonyl Detection
For analytical chemistry applications, FAM hydrazide 6-isomer provides a sensitive means to detect and quantify small molecules containing carbonyl functionalities. This capability is valuable in environmental monitoring, natural product research, and pharmaceutical analysis where aldehydes and ketones require detection .
The high fluorescence quantum yield and favorable spectral characteristics make this compound particularly suited for trace analysis where detection limits are critical. The covalent nature of the hydrazone linkage also provides stability that supports sample processing and analysis workflows.
Biomolecular Imaging
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